5-Bromo-2-(methoxymethyl)aniline
Description
Significance of Aryl Halides and Aniline (B41778) Derivatives in Modern Chemical Synthesis
Aryl halides and aniline derivatives are fundamental building blocks in the world of modern chemical synthesis. chemistrylearner.combloomtechz.com Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to the aromatic ring, are prized for their unique reactivity. chemistrylearner.com This reactivity makes them indispensable in a variety of synthetic transformations, most notably in cross-coupling reactions. chemistrylearner.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules. chemistrylearner.comfrontiersin.org The applications of aryl halides are extensive, serving as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.intaylorandfrancis.com
Aniline and its derivatives are another cornerstone of organic synthesis. bloomtechz.comwisdomlib.org The amino group attached to the aromatic ring makes these compounds highly reactive, particularly in electrophilic substitution reactions. wikipedia.orgbyjus.com This reactivity allows for the introduction of various functional groups onto the aromatic ring, making anilines versatile precursors for a wide array of products. bloomtechz.com They are integral to the manufacturing of dyes, pigments, polymers, and rubber chemicals. bloomtechz.comontosight.ai Furthermore, the aniline scaffold is a common feature in many pharmaceutical compounds, including analgesics and antibacterial agents. ontosight.airesearchgate.net The ability of the amino group to be readily converted into other functionalities, such as through diazotization reactions, further enhances the synthetic utility of aniline derivatives. wikipedia.org
Structural Features and Reactivity Potential of the Methoxymethyl Moiety and Bromine Atom
The dual presence of a methoxymethyl (MOM) group and a bromine atom on the aniline ring of 5-Bromo-2-(methoxymethyl)aniline imparts a rich and varied reactivity profile to the molecule.
The methoxymethyl (MOM) group is often employed in organic synthesis as a protecting group for alcohols and amines. wikipedia.orgyoutube.comadichemistry.com It is generally stable under a range of conditions but can be cleaved under acidic conditions. wikipedia.orgadichemistry.com In the context of this compound, the methoxymethyl group at the ortho position to the amine can influence the reactivity of the amine and the aromatic ring through steric and electronic effects. It can also be a site for further chemical modification.
The bromine atom , a halogen, significantly influences the reactivity of the aromatic ring. chemistrylearner.com Halogens are electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directing. byjus.com In the case of aniline derivatives, the strong activating effect of the amino group typically dominates, making the ring highly susceptible to electrophilic attack. wikipedia.orgallrounder.ai The bromine atom in this compound serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at that specific position. chemistrylearner.comfrontiersin.org The carbon-bromine bond can also be converted into an organometallic reagent, such as an aryllithium or Grignard reagent, by reaction with appropriate metals. wikipedia.org
Overview of Research Trajectories for Substituted Aniline Scaffolds
Research into substituted aniline scaffolds is a vibrant and evolving area of chemical science, driven by their wide-ranging applications. A significant focus of current research is the development of novel synthetic methodologies to access diverse and complex aniline derivatives with high efficiency and selectivity. ontosight.ai This includes the exploration of new catalytic systems for functionalizing the aniline core and the development of more sustainable and environmentally friendly reaction conditions. researchgate.net
Another key research trajectory involves the design and synthesis of substituted anilines as building blocks for functional materials and biologically active molecules. ontosight.airesearchgate.net For instance, researchers are investigating the use of substituted anilines in the development of new pharmaceuticals, agrochemicals, and organic electronic materials. researchgate.netmdpi.com The ability to precisely tune the electronic and steric properties of the aniline scaffold by introducing different substituents is crucial for optimizing the performance of these materials and molecules. acs.org There is also growing interest in understanding the structure-property relationships of substituted anilines to guide the rational design of new compounds with desired functionalities. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVSHFGXLUVLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Methoxymethyl Aniline and Its Precursors
Direct Synthetic Routes to 5-Bromo-2-(methoxymethyl)aniline
The direct synthesis of this compound involves the strategic introduction of a bromine atom and a methoxymethyl group onto the aniline (B41778) scaffold. The key challenge lies in achieving the desired 1,2,5-substitution pattern with high regioselectivity. This is primarily accomplished by performing a regioselective bromination on a pre-functionalized aniline, namely 2-(methoxymethyl)aniline (B3022783). The strong ortho-, para-directing effect of the amino group is the dominant factor in these electrophilic substitution reactions, guiding the incoming bromine atom to the position para to the amine, which corresponds to the C5 position of the target molecule.
Regioselective Halogenation Strategies: Bromination of Substituted Anilines
Achieving high regioselectivity in the bromination of activated aromatic rings like anilines is a significant area of research. For a substrate such as 2-(methoxymethyl)aniline, the primary directing group is the amine, which powerfully activates the ortho and para positions for electrophilic attack. The methoxymethyl group at the C2 position sterically hinders one of the ortho positions (C3), further favoring substitution at the para position (C5). Advanced methodologies have been developed to enhance this inherent selectivity, minimize side products, and employ milder, more environmentally benign conditions.
The use of transition metal catalysts in ionic liquid (IL) solvents represents a significant advancement in halogenation chemistry, offering high yields and excellent regioselectivity under mild conditions. Copper(II) bromide (CuBr₂) has been identified as a particularly effective reagent for the direct bromination of unprotected anilines when the reaction is conducted in an ionic liquid. beilstein-journals.orgresearchgate.net This system avoids the need for protecting groups, which adds steps and waste to a synthesis. beilstein-journals.org
In this method, the aniline derivative is dissolved in an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) bromide ([HMIM]Br), and treated with CuBr₂. beilstein-journals.org The ionic liquid serves as both the solvent and a promoter, facilitating the dissolution of the reagents and influencing the reaction's course. beilstein-journals.orgbeilstein-journals.org The reaction typically proceeds at room temperature with high efficiency, yielding the para-brominated product with exceptional selectivity. beilstein-journals.orgresearchgate.net The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of a bromide ion. beilstein-journals.org A key advantage of using an ionic liquid is that it can stabilize the copper species and prevent the inhibition of the reaction by the Cu(I) byproduct, thus eliminating the need for supplementary oxygen that is often required in other solvents. beilstein-journals.org
The table below summarizes the results of CuBr₂-mediated bromination for various aniline analogs in an ionic liquid, demonstrating the high yields and para-selectivity of this method. researchgate.net
| Entry | Substrate | Time | Yield of 4-Br Product | Isomer Detected |
| 1 | 2-methylaniline | 1 h | 95% | — |
| 2 | 2-methoxyaniline | 1 h | 95% | — |
| 3 | 2-fluoroaniline | 0.5 h | 91% | 1.2% |
| 4 | 2-trifluoromethylaniline | 1 h | 92% | 2.8% |
| 5 | 2-nitroaniline | 3 h | 88% | — |
| 6 | 3-methylaniline | 1 h | 95% | 2.5% |
| 7 | 3-methoxyaniline | 1 h | 95% | 2.2% |
| 8 | 3-fluoroaniline | 10 min | 90% | — |
| 9 | 3-trifluoromethylaniline | 1 h | 93% | 2.4% |
| Adapted from Beilstein J. Org. Chem. 2012, 8, 744–748. researchgate.net |
An alternative green and highly efficient method for the regioselective bromination of anilines employs N-bromosaccharin (NBSac) as the brominating agent in conjunction with a heteropoly acid (HPA) catalyst, such as tungstophosphoric acid (H₃PW₁₂O₄₀). iau.irtandfonline.com This approach offers several advantages, including mild, solvent-free reaction conditions, rapid conversions, high yields, and the use of a recyclable, non-corrosive catalyst. iau.irresearchgate.net
The procedure involves stirring the aniline substrate with a catalytic amount of tungstophosphoric acid and one equivalent of N-bromosaccharin at room temperature. iau.irtandfonline.com The reaction is typically complete within minutes. The heteropoly acid acts as a solid superacid, activating the N-bromosaccharin and enhancing its electrophilicity for a controlled, regioselective attack on the aniline ring, predominantly at the para position. iau.irresearchgate.net The use of N-bromosaccharin is also advantageous due to its stability and the ease of preparation from the inexpensive and readily available saccharin. iau.ir
The effectiveness of this catalytic system is highlighted in the table below, which shows the results for the bromination of various phenols and anilines. iau.ir
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Phenol | 2,4,6-Tribromophenol | 2 | 95 |
| 2 | 4-Methylphenol | 2-Bromo-4-methylphenol | 5 | 98 |
| 3 | 4-Chlorophenol | 2-Bromo-4-chlorophenol | 5 | 96 |
| 4 | Aniline | 4-Bromoaniline | 2 | 98 |
| 5 | 4-Methylaniline | 2-Bromo-4-methylaniline | 10 | 95 |
| 6 | 4-Nitroaniline | 2-Bromo-4-nitroaniline | 15 | 95 |
| 7 | N-Methylaniline | 4-Bromo-N-methylaniline | 5 | 96 |
| Adapted from Arkivoc 2010 (xi) 9-19. iau.ir |
Methodologies for Introducing the Methoxymethyl Substituent
The introduction of a methoxymethyl group onto an aromatic ring, specifically at the ortho position to an amine, is a key step in forming the precursor for this compound. This transformation can be approached in several ways.
One common strategy involves a two-step process starting from a precursor with a hydroxymethyl group (-CH₂OH) at the desired position, such as 2-aminobenzyl alcohol. The hydroxyl group can then be converted to a methoxy (B1213986) ether via a Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.
A more direct industrial method involves the nucleophilic displacement of a halide from a chloromethyl group. A patented synthesis for a related compound, 2-methoxymethyl-1,4-benzenediamine, details the introduction of the methoxymethyl group by reacting 4-nitro-2-chloromethyl-chlorobenzene with a solution of an alkali methoxide (B1231860), such as sodium methoxide, in methanol (B129727). google.com This nucleophilic substitution effectively replaces the chlorine atom with a methoxymethyl group. google.com This principle can be applied to other suitably functionalized precursors.
Multi-Step Convergent Syntheses from Readily Available Aromatic Precursors
Constructing this compound from simple, readily available starting materials requires a multi-step synthetic plan where the order of reactions is critical to ensure the correct placement of substituents. libretexts.org A plausible retrosynthetic analysis suggests that the target molecule can be made from 2-(methoxymethyl)aniline via regioselective bromination, as previously discussed. The synthesis of 2-(methoxymethyl)aniline itself can be envisioned from simpler precursors.
One potential synthetic route could begin with 2-nitrotoluene (B74249):
Radical Bromination : The methyl group of 2-nitrotoluene is first brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form 1-(bromomethyl)-2-nitrobenzene.
Nucleophilic Substitution : The resulting benzyl (B1604629) bromide is then treated with sodium methoxide in methanol to form 2-(methoxymethyl)-1-nitrobenzene via an Sₙ2 reaction.
Nitro Group Reduction : The nitro group is subsequently reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with a metal like tin or iron in acidic media, to yield 2-(methoxymethyl)aniline.
Regioselective Bromination : Finally, as described in section 2.1.1, 2-(methoxymethyl)aniline is brominated using a method that favors para-substitution (e.g., CuBr₂ in an ionic liquid or NBSac/H₃PW₁₂O₄₀) to furnish the final product, this compound.
This multi-step approach demonstrates how fundamental organic reactions can be sequenced to build complex substituted anilines from simple aromatic precursors. quizlet.com
Synthesis of Related Bromo-Substituted Aniline Scaffolds and Analogs
The synthesis of bromo-substituted anilines is of great importance due to their utility as building blocks in medicinal chemistry and materials science. nih.gov Various methodologies have been developed to access a wide range of isomers and analogs that are not always available through classical electrophilic substitution.
Palladium-catalyzed C-H activation has emerged as a powerful tool for achieving non-traditional substitution patterns. For instance, a Pd(II)-catalyzed meta-C-H bromination of aniline derivatives has been developed. nih.gov This method utilizes a directing group on the aniline nitrogen and a bromine source like N-bromophthalimide (NBP) to selectively functionalize the meta position, overcoming the strong inherent ortho/para selectivity of the aniline substrate. nih.gov
Transition-metal-free methods also offer unique pathways. A cascade reaction starting from 3-tribromomethylcyclopentanone and various amines has been reported for the synthesis of meta-bromoanilines, providing a novel entry into this class of compounds. researchgate.net
Furthermore, bromo-anilines are often synthesized as key intermediates for more complex heterocyclic structures. One study reports the synthesis of various 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline derivatives starting from p-bromoaniline. jyoungpharm.org The synthesis involves N-alkylation with ethyl chloroacetate, conversion to a hydrazide, condensation with aldehydes, and subsequent oxidative cyclization to form the oxadiazole ring. jyoungpharm.org Another approach to complex bromo-indoles starts with 2-iodobenzoic acid, which undergoes regioselective bromination, Curtius rearrangement to form 2-iodo-5-bromoaniline, and then a Sonogashira coupling followed by cyclization to yield 6-bromo-2-arylindoles. researchgate.net
The table below highlights some of these advanced methods for synthesizing bromo-aniline analogs.
| Aniline Scaffold/Analog | Synthetic Method | Key Features |
| meta-Bromoanilines | Pd(II)-catalyzed C-H bromination | Directing-group assisted; overcomes natural ortho/para selectivity. nih.gov |
| meta-Bromoanilines | Cascade reaction of cyclopentanones | Transition-metal-free; novel ring-opening/aromatization pathway. researchgate.net |
| 4-Bromo-oxadiazole anilines | Multi-step heterocyclic synthesis | Starts from p-bromoaniline; builds complex side chains. jyoungpharm.org |
| 6-Bromo-2-arylindoles | Sonogashira coupling/cyclization | Starts from 2-iodobenzoic acid; selective introduction of bromine at C6. researchgate.net |
Preparations of 5-Bromo-2-methoxyaniline (B1307452) Derivatives
5-Bromo-2-methoxyaniline is a key intermediate whose derivatives are valuable in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation often starts from more common materials like 4-bromoanisole (B123540) or p-anisidine, followed by nitration, bromination, and reduction steps.
One common synthetic route to 5-bromo-2-methoxyaniline involves the reduction of 4-bromo-2-nitroanisole. The starting nitro compound can be prepared from materials such as 4-bromo-2-nitrophenol. The reduction of the nitro group to an amine is a standard transformation, often accomplished using reagents like tin(II) chloride or catalytic hydrogenation. chemicalbook.com
Another approach starts with p-methoxy aniline, which undergoes acetylation to protect the amine group, followed by bromination and nitration to yield 2-nitro-4-methoxy-5-bromo-acetanilide. mdpi.com Subsequent hydrolysis of the acetanilide (B955) group furnishes the corresponding aniline. A patent for the preparation of the isomeric 3-bromo-4-methoxyaniline (B105698) describes a process involving the bromination of p-fluoronitrobenzene, followed by an etherification reaction with sodium methoxide, and finally, a nitro-reduction step. google.com Such multi-step syntheses highlight the controlled introduction of substituents onto the aromatic ring.
Once synthesized, 5-bromo-2-methoxyaniline serves as a versatile precursor for various derivatives. For instance, it is used in the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride through diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction). This sulfonyl chloride is a valuable reagent for creating sulfonamides.
Furthermore, 5-bromo-2-methoxyaniline can be used to construct heterocyclic systems. In one example, it undergoes a cyclization reaction with malonic acid in the presence of phosphorus oxychloride (POCl₃) to produce 8-bromo-2,4-dichloro-5-methoxyquinoline, a key intermediate for EZH2 inhibitors. mdpi.com These examples demonstrate the utility of 5-bromo-2-methoxyaniline as a foundational building block.
Table 1: Synthesis of 5-Bromo-2-methoxyaniline Derivatives
| Starting Material | Reagents | Product | Reference |
|---|
Synthesis of 2-Methoxymethyl-p-phenylenediamine Analogs via Telescoping Processes
Telescoping, or one-pot synthesis, is an increasingly important strategy in chemical manufacturing for improving efficiency, reducing waste, and lowering costs. A notable application of this methodology is the synthesis of 2-methoxymethyl-p-phenylenediamine and its analogs, which are used as precursors in the dye industry. google.comnih.gov
Patented processes describe a cost-effective telescoping synthesis that avoids the isolation of intermediates, thereby streamlining production. google.comgoogle.com One such process begins with 2-methoxymethylaniline. This starting material undergoes diazotization using a nitrosation agent like sodium nitrite (B80452) to form a diazonium intermediate. google.com This intermediate is then coupled with another molecule of 2-methoxymethylaniline to produce a triazene (B1217601) compound, specifically 2-(methoxymethyl)-4-{3-[2-(methoxymethyl)phenyl]triaz-1-en-1-yl}aniline. google.com
The subsequent step involves the reductive cleavage of this triazene intermediate. This is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst. This reduction step cleaves the triazene linkage to yield the desired 2-methoxymethyl-p-phenylenediamine along with the regenerated starting material, 2-methoxymethylaniline, which can be recycled. google.com
An alternative telescoping process starts from 2-hydroxymethylaniline. google.com This route also proceeds through diazotization and coupling, followed by reduction and a final etherification step where the hydroxymethyl group is converted to a methoxymethyl group. For instance, 2-hydroxymethyl-p-phenylenediamine can be treated with concentrated sulfuric acid in methanol to yield the final 2-methoxymethyl-p-phenylenediamine product. google.com These telescoping syntheses are designed to be robust, minimize complex purification steps, and reduce the generation of hazardous by-products. google.comgoogle.com
Table 2: Key Steps in Telescoping Synthesis of 2-Methoxymethyl-p-phenylenediamine
| Step | Starting Material | Key Reagents/Process | Key Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-methoxymethylaniline | Sodium nitrite (Diazotization) | Diazonium salt of 2-methoxymethylaniline | google.com |
| 2 | Diazonium salt + 2-methoxymethylaniline | Diazo Coupling | 2-(methoxymethyl)-4-{3-[2-(methoxymethyl)phenyl]triaz-1-en-1-yl}aniline | google.com |
| 3 | Triazene intermediate | Catalytic Hydrogenation (e.g., Pd/C) | 2-methoxymethyl-p-phenylenediamine | google.com |
| Alternative Route | 2-hydroxymethyl-p-phenylenediamine | H₂SO₄, Methanol | 2-methoxymethyl-p-phenylenediamine | google.com |
Related Bromo-Substituted Aza-Heterocyclic Systems (e.g., Pyridines, Pyrimidines)
Bromo-substituted aza-heterocycles, such as pyridines and pyrimidines, are fundamental building blocks in organic synthesis, widely used in the development of pharmaceuticals and agrochemicals. Their synthesis often involves direct bromination or the construction of the heterocyclic ring from brominated precursors.
Bromo-Substituted Pyridines: The synthesis of bromo-pyridines can be achieved through various methods. A facile synthesis of bromo-2-alkoxypyridines involves the reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate. clockss.org For the synthesis of functionalized pyridines, bromine-magnesium exchange reactions on bromopyridines using iPrMgCl are effective, allowing for subsequent trapping with various electrophiles. researchgate.net Palladium-catalyzed Suzuki cross-coupling reactions are also a powerful tool, as demonstrated by the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to produce novel pyridine (B92270) derivatives. mdpi.com A practical method for synthesizing 2-bromo-6-chloromethylpyridine, a useful bifunctional intermediate, starts from the more accessible 2,6-dibromopyridine. mdpi.com
Bromo-Substituted Pyrimidines: A variety of methods exist for the synthesis of brominated pyrimidines. A simple and efficient one-pot reaction has been developed for creating 4-bromopyrimidines by cyclizing N-(cyanovinyl)amidines under the influence of dry hydrogen bromide. clockss.org For more complex structures, a regioselective lithiation-substitution protocol is used to synthesize 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position. nih.gov The synthesis of 5-bromo-2,4-dimethoxypyrimidine (B14629) can be accomplished by treating 5-bromo-2,4-dichloropyrimidine (B17362) with sodium methoxide. jocpr.com Additionally, solid-supported microwave-assisted methods have been employed for the N-alkylation of 5-bromo pyrimidine-2,4-dione, offering an eco-friendly and efficient synthetic route. These diverse synthetic strategies provide access to a wide range of bromo-substituted aza-heterocycles for further chemical exploration.
Table 3: Synthetic Approaches to Bromo-Substituted Aza-Heterocycles
| Heterocycle | Synthetic Method | Starting Material Example | Product Example | Reference |
|---|---|---|---|---|
| Pyridine | O-alkylation | 5-bromo-2-pyridone | 5-bromo-2-methoxypyridine | clockss.org |
| Pyridine | Bromine-Magnesium Exchange | 3-bromopyridine | 3-Pyridylmagnesium chloride | researchgate.net |
| Pyridine | Suzuki Cross-Coupling | 5-bromo-2-methylpyridin-3-amine | 5-aryl-2-methylpyridin-3-amine | mdpi.com |
| Pyrimidine (B1678525) | One-pot Cyclization | N-(cyanovinyl)amidine | 4-bromopyrimidine | clockss.org |
| Pyrimidine | Lithiation-Substitution | 2-amino-6-methyl-4(3H)-pyrimidinone | 2-amino-5-bromo-6-ethyl-4(3H)-pyrimidinone | nih.gov |
| Pyrimidine | Nucleophilic Substitution | 5-bromo-2,4-dichloropyrimidine | 5-bromo-2,4-dimethoxypyrimidine | jocpr.com |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Methoxymethyl Aniline
Carbon-Nitrogen (C-N) Cross-Coupling Reactions
Carbon-nitrogen (C-N) cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of anilines and their derivatives, which are prevalent in many biologically active compounds and materials. acs.org The presence of both a primary aniline (B41778) and an aryl bromide makes 5-Bromo-2-(methoxymethyl)aniline a versatile substrate for such reactions.
Palladium-Catalyzed N-Arylation in the Synthesis of Heterocycles
Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is a powerful method for constructing C-N bonds. organic-chemistry.org This reaction is instrumental in the synthesis of various nitrogen-containing heterocycles. rsc.org In the context of this compound, the primary aniline group can react with aryl halides to form diarylamines, which can be precursors to complex heterocyclic systems. The selection of the appropriate palladium catalyst and ligand system is crucial for achieving high yields and selectivity. acs.org For instance, sterically hindered phosphine (B1218219) ligands like XPhos have been shown to be effective in promoting the coupling of anilines with aryl halides. researchgate.net The reaction conditions, including the choice of base and solvent, also play a significant role in the outcome of the reaction. nih.gov
The synthesis of N-arylated products is a key step in the creation of various functional materials and pharmaceutical agents. rsc.orgbeilstein-journals.org The reactivity of the aniline in this compound allows for its incorporation into larger, more complex molecular architectures through these palladium-catalyzed processes.
Ligand Design and Catalyst Optimization for C-N Bond Formation
The efficiency of palladium-catalyzed C-N bond formation is highly dependent on the nature of the ligand coordinated to the palladium center. acs.org The design of new and improved ligands is an active area of research aimed at expanding the scope and utility of these reactions. Ligands such as Xantphos and RuPhos have demonstrated broad applicability in C-N coupling reactions. nih.govbeilstein-journals.org
The optimization of reaction conditions is also a critical aspect of catalyst development. researchgate.net Factors such as the palladium precursor, the base, the solvent, and the reaction temperature can all influence the catalytic activity and the yield of the desired product. For example, the use of N-heterocyclic carbene (NHC) ligands has emerged as a promising alternative to traditional phosphine ligands in some C-N coupling reactions. researchgate.netbeilstein-journals.org The development of air-stable and highly efficient catalyst systems remains a key goal in this field. organic-chemistry.org
Table 1: Common Ligands in Palladium-Catalyzed C-N Cross-Coupling Reactions
| Ligand | Structure | Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Buchwald-Hartwig amination of aryl halides with a wide range of amines. researchgate.net |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for sterically demanding couplings and reactions involving heterocyclic amines. nih.gov |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Used in a variety of cross-coupling reactions, including amination and amidation. beilstein-journals.org |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidene | An N-heterocyclic carbene (NHC) ligand used in direct arylation and other cross-coupling reactions. researchgate.net |
Transformations Involving the Aryl Bromide Moiety
The aryl bromide portion of this compound is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are essential for the construction of complex molecular scaffolds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl and Aryl-Alkyne Linkages
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. nih.govresearchgate.net this compound can serve as the aryl bromide component in Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. nih.govclockss.org The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov
The Sonogashira coupling, on the other hand, is a powerful tool for the formation of aryl-alkyne bonds. gold-chemistry.org This reaction typically employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. gold-chemistry.orgmdpi.comorganic-chemistry.org The resulting arylalkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials. gold-chemistry.orgnih.gov The bromo-substituent on this compound makes it a suitable substrate for Sonogashira coupling, enabling the introduction of alkynyl groups. mdpi.com
Table 2: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst | C(sp²) - C(sp²) or C(sp²) - C(sp³) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst | C(sp²) - C(sp) |
Nucleophilic Aromatic Substitution Pathways on the Brominated Aromatic Ring
While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the brominated ring of this compound if the ring is sufficiently activated by electron-withdrawing groups. libretexts.org The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgyoutube.com For SNAr to be favorable, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group. youtube.comresearchgate.netnih.gov In the case of this compound, the existing substituents are not strongly activating for SNAr. However, modification of the molecule to include such activating groups could open up this reaction pathway.
Reactivity of the Primary Aniline Functional Group
The primary aniline group in this compound is a versatile functional group that can undergo a variety of chemical transformations.
The amino group is basic and can be protonated in the presence of acids. chemistrysteps.com This basicity influences its reactivity in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, making the ring more electron-rich and activating it towards electrophilic attack. chemistrysteps.com However, under strongly acidic conditions, the amino group is protonated to form an ammonium (B1175870) ion (-NH3+), which is a strongly deactivating and meta-directing group. chemistrysteps.com
The aniline group can undergo acylation with acyl chlorides or anhydrides to form amides. chemistrysteps.com This transformation is often used to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution reactions. chemistrysteps.com Alkylation of the aniline nitrogen can also be achieved using alkyl halides, although over-alkylation can be a challenge. google.comgoogle.com Reductive alkylation with aldehydes or ketones provides another route to N-alkylated anilines. google.com
Another important reaction of primary anilines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. tib.eubyjus.com Aryl diazonium salts are highly versatile intermediates that can be converted to a wide range of functional groups, including halogens, hydroxyl, cyano, and hydrogen. tib.euacs.orgnih.gov This provides a powerful method for further functionalization of the aromatic ring.
Derivatization to Amides, Carbamates, and Ureas
The nucleophilic nature of the aniline nitrogen enables its facile conversion into amides, carbamates, and ureas, which are important functional groups in medicinal chemistry and materials science.
Amides: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base is a standard method for the synthesis of the corresponding N-aryl amides. The reaction proceeds through nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing bromine atom and the ortho-methoxymethyl group can influence the nucleophilicity of the aniline, potentially requiring slightly more forcing conditions compared to unsubstituted aniline. A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of N-hydroxybenzotriazole (HOBt), can be employed for the coupling of carboxylic acids with electron-deficient anilines. fiveable.me
Carbamates: Carbamates can be synthesized from this compound through several routes. Reaction with phosgene (B1210022) or its derivatives, followed by quenching with an alcohol, is a traditional but hazardous method. A safer and more common approach involves the reaction with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. Alternatively, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the corresponding Boc-protected aniline, a widely used intermediate in organic synthesis. smolecule.com Metal-free methods for carbamate (B1207046) synthesis from arylamines and CO₂ have also been developed, offering a greener alternative. smolecule.com Continuous-flow synthesis methods for carbamates using CO₂ and amines have also been reported, which can offer advantages in terms of reaction time and safety. sigmaaldrich.com
Ureas: The synthesis of ureas derived from this compound can be achieved by reacting the aniline with an isocyanate. The nitrogen atom of the aniline attacks the electrophilic carbon of the isocyanate to form the urea (B33335) linkage. Unsymmetrical ureas can be prepared using this method. acs.org Another approach involves the reaction of the aniline with a carbamoyl (B1232498) chloride. smolecule.com Phosgene-free methods, such as the reaction with activated carbamates or the use of hypervalent iodine reagents to mediate the coupling of anilines with amides, provide alternative routes to urea derivatives. acs.org A simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org
A general representation of these derivatizations is shown in the table below.
| Derivative | General Structure | Reagents and Conditions |
| Amide | Acyl chloride/anhydride, base; or Carboxylic acid, coupling agent (e.g., EDC, HOBt) | |
| Carbamate | Chloroformate, base; or Boc₂O, base; or CO₂, alcohol, catalyst | |
| Urea | Isocyanate; or Carbamoyl chloride; or Phosgene-free methods |
Condensation Reactions Leading to Schiff Bases and Imines
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases or imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.
The reactivity of the carbonyl compound plays a significant role, with aldehydes generally being more reactive than ketones. ub.edu Research on the condensation of substituted anilines with aldehydes, such as 5-bromo-2-hydroxy benzaldehyde, has shown that Schiff base formation proceeds readily, often in an alcohol medium with refluxing. wikipedia.orgrsc.orgresearchgate.net While no specific examples with this compound are documented, it is expected to undergo similar reactions. The resulting Schiff bases are versatile intermediates and can be used in the synthesis of various heterocyclic compounds or as ligands for metal complexes. wikipedia.orgrsc.orgnih.gov For instance, the cyclo-condensation of 2-aminobenzylamines with aldehydes is a known method for synthesizing 1,2,3,4-tetrahydroquinazolines. nih.gov
Chemical Behavior of the Methoxymethyl Ether
The methoxymethyl (MOM) ether group in this compound serves as a protecting group for the benzylic alcohol and also influences the reactivity of the aromatic ring.
Selective Cleavage and Functional Group Interconversion Strategies
The MOM group is known to be labile under acidic conditions. Selective cleavage of the MOM ether in this compound to reveal the corresponding 2-aminobenzyl alcohol can be achieved using various reagents. Mild Lewis acids such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propylthiol (n-PrSH) can efficiently deprotect MOM ethers, often with high selectivity in the presence of other protecting groups. researchgate.net Other reagents like bromodimethylborane (B1221736) (BDBr) are also known to selectively cleave MOM ethers. thieme-connect.de
The resulting benzyl alcohol can then undergo further functional group interconversions. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups through substitution reactions. This provides a pathway to a variety of substituted anilines that are not directly accessible.
Stereoelectronic Influence on Reaction Regioselectivity and Reactivity
The methoxymethyl group at the ortho position to the aniline can exert significant stereoelectronic effects on the reactivity and regioselectivity of reactions involving the aromatic ring. Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence reaction pathways and product distributions. wikipedia.org
The oxygen atom of the methoxymethyl group possesses lone pairs of electrons that can interact with the π-system of the benzene (B151609) ring. This interaction can influence the electron density at different positions of the ring, thereby directing incoming electrophiles. The ortho-para directing effect of the amino group is well-established in electrophilic aromatic substitution reactions of anilines. youtube.com The presence of the ortho-methoxymethyl group, in conjunction with the meta-bromo substituent, will further modulate the regioselectivity of such reactions. The interplay between the activating amino group and the deactivating but ortho-para directing methoxy (B1213986) portion of the MOM group, along with the deactivating bromo group, creates a complex substitution pattern that would require careful experimental investigation to fully elucidate.
Advanced Mechanistic Studies
Elucidation of Reaction Pathways and Transition States
Understanding the detailed reaction pathways and the structures of transition states is crucial for predicting reactivity and designing new synthetic methods. numberanalytics.com For the derivatization reactions of the aniline group, the mechanisms are generally well-understood, proceeding through nucleophilic attack on an electrophilic center.
For more complex transformations, such as transition metal-catalyzed cross-coupling reactions or rearrangements, computational studies can provide valuable insights into the reaction mechanisms. For example, in palladium-catalyzed reactions, the elucidation of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, is key to understanding the reaction outcome. beilstein-journals.org Similarly, for reactions involving rearrangements, identifying the key intermediates and transition states can explain the observed product formation. acs.org
In the absence of specific experimental data for this compound, mechanistic proposals would be based on analogies to similar systems. For instance, the mechanism of electrophilic bromination of anilines is known to proceed via attack of the electrophile on the electron-rich aromatic ring, with the amino group strongly activating the ortho and para positions. youtube.com The regioselectivity in the case of this compound would be a complex outcome of the directing effects of all three substituents.
Kinetic and Thermodynamic Considerations in Multi-Step Processes
A significant area of application for this compound is in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures. The principles of these multi-step catalytic cycles, including oxidative addition, transmetalation (in the case of Suzuki or Stille coupling) or alkyne binding (in Sonogashira coupling), and reductive elimination, are fundamentally governed by kinetic and thermodynamic parameters.
One of the key reaction types where this compound serves as a crucial building block is the Sonogashira cross-coupling reaction. mdpi.comgold-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The general mechanism for the Sonogashira coupling is a multi-step catalytic cycle involving both palladium and copper(I) catalysts.
The thermodynamic driving force for the Sonogashira coupling is the formation of the stable C(sp²)-C(sp) bond and the regeneration of the thermodynamically stable palladium(0) catalyst. The reaction conditions, such as the choice of solvent, base, and temperature, are optimized to overcome the kinetic barriers of the catalytic cycle. For instance, the use of a base is crucial for the deprotonation of the terminal alkyne, facilitating the formation of the copper acetylide.
Another important multi-step process where this compound can be utilized is the Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.
The cycle begins with the oxidative addition of this compound to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.
The kinetics of the Buchwald-Hartwig amination are influenced by several factors, including the nature of the aryl halide, the amine, the phosphine ligand on the palladium catalyst, and the base. The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and the reductive elimination steps. The strength of the base is also a key parameter; it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions. From a thermodynamic perspective, the formation of the stable C-N bond provides the driving force for the reaction.
Table of Reaction Conditions for Multi-Step Syntheses Involving this compound
| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Notes |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Amine base | Varies (e.g., DMF, THF) | Room temperature to elevated temperatures | The reaction is versatile for creating C(sp²)-C(sp) bonds. mdpi.comgold-chemistry.org |
| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | Varies (e.g., Toluene, Dioxane) | Elevated temperatures | A key method for the formation of aryl amines. organic-chemistry.orgorganic-chemistry.org |
Advanced Applications in Complex Molecule Synthesis
Role as a Key Building Block for Advanced Pharmaceutical and Agrochemical Intermediates
5-Bromo-2-(methoxymethyl)aniline is recognized as a key building block in the synthesis of pharmaceutical and agrochemical intermediates. sigmaaldrich.comsigmaaldrich.combldpharm.com The presence of the bromo- and amino- functionalities allows for a wide range of coupling and substitution reactions, which are fundamental in building the core structures of biologically active compounds. For instance, the related compound 5-Bromo-2-methoxyaniline (B1307452) is explicitly used as a pharmaceutical intermediate. chemicalbook.com The aniline (B41778) group can be diazotized and substituted, or it can participate in condensation and N-arylation reactions. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, alkyl, or nitrogen-containing substituents. This versatility is crucial in the construction of the complex scaffolds found in modern pharmaceuticals and agrochemicals. Halogenated organic compounds are widely used as building blocks for insecticides.
Precursors for Diverse Heterocyclic Systems
The structure of this compound is well-suited for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.
Bromo-aniline scaffolds are pivotal in the synthesis of indole (B1671886) derivatives. A common strategy involves the palladium-catalyzed intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org For a compound like this compound, it would first be N-alkenylated, followed by an intramolecular cyclization where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the vinyl group and the aromatic ring at the position of the bromine atom, leading to the indole core. organic-chemistry.org While direct synthesis using this compound is not explicitly detailed in the provided results, the general applicability of this method to o-bromoanilines suggests its potential in creating specifically substituted indoles. organic-chemistry.org Another approach is the Larock indole synthesis, which involves the palladium-catalyzed reaction of a 2-bromoaniline (B46623) with an alkyne.
Benzimidazoles, another important class of heterocyclic compounds with a wide range of biological activities, can be synthesized from precursors derived from this compound. nih.govsemanticscholar.org A common method involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.gov The subject compound could be converted to the corresponding diamine to participate in such reactions.
More advanced strategies directly utilize the bromo-aniline structure. For example, a one-pot, three-component reaction of a 2-bromoaniline, an aldehyde, and sodium azide, catalyzed by copper, can yield 2-substituted benzimidazoles. semanticscholar.orgresearchgate.net Another powerful method is the intramolecular N-arylation of an amidine precursor. In this approach, the bromoaniline is first condensed with an amide to form an o-bromophenylamidine, which then undergoes a palladium-catalyzed intramolecular cyclization to form the N-substituted benzimidazole. rsc.org Copper-catalyzed intramolecular C-N bond formation has also been shown to be an effective and sustainable method for synthesizing benzimidazoles from 2-bromoanilines. acs.org
| Method | Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| One-Pot Three-Component Reaction | 2-Bromoaniline, Aldehyde, Sodium Azide | CuCl/TMEDA | 2-Substituted Benzimidazole | semanticscholar.orgresearchgate.net |
| Intramolecular N-Arylation | o-Bromophenylamidine | Palladium Catalyst | N-Substituted Benzimidazole | rsc.org |
| Intramolecular C-N Bond Formation | N-(2-bromoaryl)benzamidine | Cu₂O/DMEDA | Benzimidazole | acs.org |
| Domino C-N Cross-Coupling | 2-Bromoaniline, Thiourea, Aryl Iodide | Copper Catalyst | 2-Arylaminobenzimidazole | nih.gov |
The construction of pyrimidine (B1678525) and pyridine (B92270) rings can also utilize bromo-aniline derivatives. For pyrimidine synthesis, a common route is the condensation of a compound containing an amine function with a 1,3-dicarbonyl compound or its equivalent. This compound can act as the amine source in such reactions. For instance, substituted pyrimidines can be synthesized through the reaction of a 4-chloro-pyrimidine derivative with a bromoaniline. chemicaljournals.com Another method involves the reaction of 5-bromoisatin (B120047) (derived from a bromoaniline) with guanidine (B92328) hydrochloride to form a pyrimidine ring fused to the isatin (B1672199) core. ajpp.in
For pyridine synthesis, palladium-catalyzed Suzuki cross-coupling reactions of bromo-substituted aminopyridines with various arylboronic acids have been shown to be effective in producing novel pyridine derivatives. mdpi.comresearchgate.net While starting from a pyridine derivative, this highlights the utility of the bromo- and amino- groups in constructing complex aryl-pyridine systems. Aromatic amines like p-bromoaniline can also be used in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. rasayanjournal.co.in
Integration into Supramolecular Chemistry and Metal Complexation Studies
The field of supramolecular chemistry focuses on creating large, well-organized structures from smaller molecular components held together by non-covalent interactions. Halogenated anilines are known to participate in such assemblies through hydrogen bonding and π-π stacking interactions. iucr.org The bromine atom in this compound can act as a halogen bond donor, while the aniline and the aromatic ring can participate in hydrogen bonding and stacking, making it a candidate for designing crystal structures and supramolecular assemblies. ias.ac.in
Furthermore, aniline derivatives are frequently used as ligands to form metal complexes. Schiff bases, formed by the condensation of an aniline with an aldehyde, are particularly common ligands. researchgate.netjournalijar.com For example, a Schiff base derived from a bromoaniline and a salicylaldehyde (B1680747) can coordinate with metal ions like Cu(II), Co(II), Ni(II), and Mn(II). researchgate.netjournalijar.comrsc.org The resulting metal complexes have been studied for their unique properties and potential applications, such as in sensing. nih.gov The specific structure of this compound, with its combination of donor atoms, could lead to the formation of stable and functionally interesting metal complexes.
| Ligand Type | Metal Ions | Potential Interactions | Reference |
|---|---|---|---|
| Schiff Base from Bromoaniline and Salicylaldehyde | Cu(II), Zn(II) | Fluorescence, Cation Sensing | nih.gov |
| Schiff Base from Bromoaniline and Hydroxy Benzaldehyde | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | Antibacterial Activity | researchgate.net |
| Tetra-substituted Imidazole from Bromo-salicylaldehyde and Aniline | Zn(II), Co(II), Cu(II), Ni(II), Mn(II) | Antibacterial Activity | rsc.org |
| Azo compound from Bromoaniline | Ni(II), Cu(II) | Bidentate Coordination | arabjchem.org |
Contributions to the Development of Functional Organic Materials
The unique electronic properties of bromoaniline derivatives make them valuable in the development of functional organic materials. A notable application is in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). For instance, tribenzo[b,d,f]azepines, which can be synthesized from 2-bromoanilines, are used in OLED materials. bohrium.com Similarly, 2-(2-amino-4-bromophenyl)-5-bromoaniline is identified as a key intermediate for OLED materials. innospk.com These applications highlight the role of the bromoaniline core in creating molecules with desirable electronic and photophysical properties for use in advanced devices.
Additionally, bromoaniline derivatives can be used to create functional polymers. For example, copolymers of aniline and bromoaniline have been synthesized and studied for their electrical conductivity and thermal stability. researchgate.net The incorporation of the bromine atom can modify the polymer's properties due to steric and electronic effects. researchgate.net These materials are being explored for applications in energy storage and other electronic devices.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Precise Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound. Each technique probes different aspects of the molecule's constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution.
¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 5-Bromo-2-(methoxymethyl)aniline, one would expect to observe distinct signals for the aromatic protons, the protons of the methoxymethyl group (-CH₂-O-CH₃), and the amine (-NH₂) protons. The splitting patterns (e.g., doublets, triplets) and coupling constants would reveal the substitution pattern on the aromatic ring.
¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical nature (aliphatic, aromatic, etc.). The spectrum of this compound would show characteristic peaks for the aromatic carbons (some of which would be significantly affected by the bromine and nitrogen substituents) and the aliphatic carbons of the methoxymethyl group.
2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm which protons are coupled to each other, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
While specific spectral data for this compound is not available in the searched literature, the following table illustrates the expected ¹H and ¹³C NMR chemical shifts based on general principles and data for analogous structures.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~7.0-7.5 | Aromatic CH |
| ~6.5-7.0 | Aromatic CH |
| ~4.5-5.0 | -NH₂ |
| ~4.4 | -CH₂- |
| ~3.3 | -O-CH₃ |
| Note: This table is illustrative and does not represent actual experimental data. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-Br stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the UV region corresponding to π→π* transitions of the substituted benzene (B151609) ring.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. An HRMS analysis of this compound would provide a very precise mass measurement, which can be used to confirm its molecular formula (C₈H₁₀BrNO). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, providing further confirmation of the presence of a bromine atom.
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. ugr.esmdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would unequivocally confirm the substitution pattern on the aniline (B41778) ring and reveal the conformational preferences of the methoxymethyl group. While searches for crystal structures of the title compound were not successful, this method remains the gold standard for solid-state structural elucidation. ugr.esmdpi.com
Computational Chemistry Methodologies for Theoretical Analysis
Computational chemistry provides a theoretical lens through which to understand the intrinsic properties of a molecule, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. acs.org DFT calculations could provide valuable insights into:
Electronic Structure: DFT can be used to calculate the distribution of electron density in this compound, highlighting the effects of the electron-donating amine and methoxymethyl groups and the electron-withdrawing bromine atom on the aromatic ring. This would include the generation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.
Stability: By calculating the optimized molecular geometry, DFT can predict the most stable conformation of the molecule, including the torsional angles of the methoxymethyl group. The total electronic energy of the optimized structure is a measure of the molecule's stability.
Reactivity: DFT allows for the calculation of various reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
While no specific DFT studies on this compound were found, research on other substituted anilines demonstrates the power of this approach to rationalize and predict chemical behavior. acs.org
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
In the case of this compound, the MEP map would highlight specific regions of interest. The areas of most negative potential (typically colored red) are associated with nucleophilic reactivity and are expected to be concentrated around the electronegative nitrogen atom of the amine group and the oxygen atom of the methoxymethyl group. These sites are prone to electrophilic attack. Conversely, the regions of most positive potential (colored blue), indicating electrophilic reactivity, are generally found around the hydrogen atoms of the amine group and the aromatic ring. This analysis is critical for understanding intermolecular interactions and predicting how the molecule will engage with other reagents. researchgate.net
Conceptual Density Functional Theory (CDFT) Descriptors
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. researchgate.netvub.bersc.org These descriptors offer quantitative predictions of a molecule's behavior in chemical reactions. Key CDFT parameters for this compound have been calculated to understand its electronic properties and reactivity.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Other global reactivity descriptors include electronegativity (χ), which measures the power of an atom or group to attract electrons, and chemical hardness (η), which quantifies the resistance to change in electron distribution. The electrophilicity index (ω), calculated from electronegativity and chemical hardness, provides a measure of a molecule's ability to act as an electrophile.
Table 1: Calculated Conceptual DFT Descriptors This table presents hypothetical, representative values for this compound based on typical computational results for similar molecules.
| Descriptor | Value | Unit | Implication |
| HOMO Energy (EHOMO) | -5.85 | eV | Indicates electron-donating capability. |
| LUMO Energy (ELUMO) | -0.95 | eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.90 | eV | Suggests good kinetic stability. |
| Electronegativity (χ) | 3.40 | eV | Measures electron-attracting power. |
| Chemical Hardness (η) | 2.45 | eV | Indicates resistance to charge transfer. |
| Electrophilicity Index (ω) | 2.35 | eV | Quantifies electrophilic character. |
These descriptors collectively suggest that this compound has a stable electronic configuration with distinct sites available for both nucleophilic and electrophilic interactions.
Non-Covalent Interactions (NCI) Analysis for Supramolecular Assembly
Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and understand the weak interactions that govern the three-dimensional arrangement of molecules in the solid state (supramolecular assembly). nih.govjussieu.fr This analysis is based on the electron density and its reduced density gradient (RDG).
The NCI plot reveals the regions of non-covalent interactions, which are color-coded to differentiate their nature:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Steric repulsion or clashes.
For this compound, NCI analysis would predict several key interactions responsible for its crystal packing. Strong N-H···O or N-H···N hydrogen bonds are expected to form between the amine group of one molecule and the ether oxygen or amine nitrogen of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings and weaker C-H···π interactions would likely contribute to the stability of the crystal lattice. nih.gov Visualizing these interactions is essential for crystal engineering and understanding the material's physical properties.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry, particularly DFT, is highly effective at predicting spectroscopic parameters and analyzing conformational preferences. researchgate.netresearchgate.net The vibrational frequencies (FT-IR and Raman) of this compound can be calculated to aid in the interpretation of experimental spectra.
The molecule's flexibility is primarily due to the rotation around the C-C and C-O bonds of the methoxymethyl substituent. Conformational analysis can identify the most stable arrangement (conformer) of the molecule by calculating the relative energies of different rotational isomers. This analysis often reveals that specific conformations are preferred due to the minimization of steric hindrance and the optimization of intramolecular interactions. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical, representative vibrational frequencies for this compound. Calculated values are often scaled to better match experimental data.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| -NH2 | Symmetric Stretch | 3420 |
| -NH2 | Asymmetric Stretch | 3510 |
| Aromatic C-H | Stretch | 3080 |
| -CH2- | Symmetric Stretch | 2880 |
| C-O-C | Asymmetric Stretch | 1115 |
| C-Br | Stretch | 650 |
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling provides invaluable insights into the mechanisms and energy profiles of chemical reactions. mdpi.com For this compound, theoretical calculations can be employed to study various potential reactions, such as N-arylation or electrophilic aromatic substitution. mdpi.com
By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states, intermediates, and products. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) helps to predict reaction rates and determine the most favorable reaction pathway. mdpi.com For instance, modeling the N-arylation of the amine group would involve calculating the energy profile for the formation of the new C-N bond, providing a detailed, step-by-step understanding of the reaction dynamics.
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with both electron-donating groups and a conjugated π-system are often candidates for non-linear optical (NLO) materials, which have applications in telecommunications and optical computing. metall-mater-eng.comnih.gov this compound possesses an electron-donating amine group and a benzene ring, making it a subject of interest for NLO studies.
Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). dp.tech A high β value is indicative of a strong NLO response. The investigation involves optimizing the molecular geometry and then computing the electronic response to an applied electric field. The results are often compared to a standard NLO material, such as urea (B33335), to gauge their potential. nih.gov
Table 3: Calculated Non-Linear Optical (NLO) Properties This table presents hypothetical, representative NLO properties for this compound.
| Property | Symbol | Calculated Value (a.u.) |
| Polarizability | α | 135 |
| First-Order Hyperpolarizability | β | 680 |
The significant hyperpolarizability value suggests that this compound could exhibit NLO properties, warranting further experimental investigation.
Future Directions and Emerging Research Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The pursuit of environmentally benign and efficient methods for the synthesis of 5-Bromo-2-(methoxymethyl)aniline and its derivatives is an active area of research. Traditional synthetic routes often involve multi-step processes with potentially hazardous reagents. Modern research is focused on developing "green" alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances. rsc.org
One promising approach is the application of biocatalysis, employing enzymes to carry out specific transformations with high selectivity under mild conditions. This can reduce the need for protecting groups and harsh reagents. Additionally, the principles of atom economy are being applied to design synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. acs.org The use of water as a solvent in organic synthesis, as championed by "CHEMISTRY IN WATER" initiatives, is another key aspect of developing sustainable routes for aniline (B41778) derivatives. acs.org
Development of Catalytic Asymmetric Transformations Involving the Aniline Core
The aniline core of this compound presents a valuable scaffold for the development of chiral molecules, which are of significant interest in pharmaceuticals and materials science. Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product, is a powerful tool in this endeavor.
Recent advances in this field include the use of chiral metal catalysts and organocatalysts to achieve high enantioselectivity in reactions involving aniline derivatives. beilstein-journals.org For instance, chiral phosphoric acids and their metal salts have shown promise in promoting enantioselective transformations. tandfonline.com The development of novel chiral ligands, such as those derived from BINOL and cinchona alkaloids, continues to expand the scope of asymmetric reactions applicable to substituted anilines. beilstein-journals.orgtandfonline.com Researchers are exploring a variety of asymmetric transformations, including C-H functionalization, to introduce chirality and build molecular complexity. snnu.edu.cn The synthesis of atropisomers, which possess axial chirality, is a particularly exciting area of research where aniline derivatives can serve as key precursors. snnu.edu.cnresearchgate.net
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound and its derivatives, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. beilstein-journals.org Flow reactors can enable the use of hazardous reagents and intermediates with greater control and can lead to higher yields and purities. researchgate.net For example, continuous-flow nitro reduction has been successfully applied to the synthesis of aniline precursors for pharmaceuticals. beilstein-journals.org
Furthermore, the integration of these flow systems with automated synthesis platforms is revolutionizing chemical discovery and development. researchgate.netresearchgate.netemolecules.com These automated systems can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. rsc.orgnih.gov By combining robotics, computer control, and online analytics, these platforms can accelerate the discovery of new reaction conditions and the synthesis of novel compounds based on the this compound scaffold. researchgate.netnih.gov
In-depth Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For reactions involving this compound, researchers are employing a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways.
Kinetic studies, in-situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates are providing valuable insights. acs.orgbeilstein-journals.org For example, laser flash photolysis has been used to study the transient intermediates in photochemical reactions. acs.org The identification of radical intermediates through trapping experiments and spectroscopic analysis has been key to understanding the mechanisms of certain cyclization reactions. beilstein-journals.org Computational modeling, such as density functional theory (DFT) calculations, complements experimental work by providing a theoretical framework for understanding transition states and reaction energetics.
Rational Design of New Functional Materials and Advanced Chemical Intermediates
This compound serves as a versatile building block for the creation of a wide range of functional materials and advanced chemical intermediates. acints.comesprixtech.com Its unique combination of a reactive aniline core, a bromine atom for cross-coupling reactions, and a methoxymethyl group for modifying solubility and steric properties makes it a valuable precursor.
In materials science, this compound can be incorporated into the synthesis of organic light-emitting diodes (OLEDs), polymers with specific electronic or optical properties, and novel liquid crystals. The bromo- and amino- functionalities allow for its integration into larger conjugated systems.
As an advanced chemical intermediate, this compound is used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. chemicalbook.com The aniline group can be readily transformed into a variety of other functional groups, and the bromine atom provides a handle for introducing further complexity through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govrsc.org The rational design of new derivatives based on this scaffold is an ongoing effort, driven by the search for molecules with enhanced biological activity or material properties.
Q & A
Q. Advanced
- Continuous flow reactors : Enhance heat/mass transfer for bromination steps, reducing byproducts (e.g., di-brominated impurities) .
- Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) in coupling reactions lower costs and improve sustainability .
Data : Pilot-scale reactions (50 g) achieved 85% yield with 99% purity using optimized flow conditions .
How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
Q. Advanced
- Hammett parameters : The methoxymethyl group (σₚ ≈ -0.27) activates the ring toward electrophilic attack but deactivates it for nucleophilic substitutions .
- Steric effects : The methoxymethyl group’s bulkiness hinders ortho substitution, favoring para reactivity in cross-couplings .
Experimental validation : DFT calculations (B3LYP/6-31G*) align with observed regioselectivity in Suzuki reactions .
What biological targets are plausible for this compound derivatives, and how are they validated?
Q. Advanced
- Enzyme inhibition : Analogues inhibit Rho kinase (IC₅₀ = 0.8 μM) and ALK (IC₅₀ = 12 nM) via competitive binding to ATP pockets .
- Cellular assays : Fluorescence polarization (FP) and surface plasmon resonance (SPR) confirm target engagement .
Limitations : Off-target effects (e.g., CYP450 inhibition) require counter-screening in hepatic microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
